molecular formula C13H17ClN4O2 B7725620 N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide

Cat. No.: B7725620
M. Wt: 296.75 g/mol
InChI Key: WKFBIZHVRSXQHL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a hydrazinecarbonyl group, and a 4-chlorophenyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-7-5-9(6-8-18)12(19)17-15/h1-4,9H,5-8,15H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFBIZHVRSXQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate

  • Reagents : Ethyl piperidine-4-carboxylate, 4-sulfamoylbenzoic acid, EDCI, HOBt, acetonitrile.

  • Procedure :

    • 4-Sulfamoylbenzoic acid (1 ) is activated with EDCI/HOBt in dry acetonitrile.

    • Ethyl piperidine-4-carboxylate (2 ) is added dropwise, and the mixture is stirred at room temperature for 12–16 hours.

    • The intermediate 3 is isolated via filtration and recrystallized in ethanol (yield: 68–72%).

This method highlights the utility of carbodiimide-based coupling agents for constructing the piperidine-carboxamide framework.

Hydrazide Formation from Ester Intermediates

The ester group in intermediate 3 is converted to a hydrazide through nucleophilic acyl substitution:

Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamide

  • Reagents : Hydrazine hydrate, absolute ethanol.

  • Procedure :

    • Intermediate 3 is refluxed with excess hydrazine hydrate in ethanol for 4–6 hours.

    • The hydrazide 4 precipitates upon cooling and is purified via recrystallization (yield: 65–70%).

Key Characterization :

  • IR : νC=O\nu_{\text{C=O}} at 1650–1670 cm1^{-1}, νN-H\nu_{\text{N-H}} at 3300–3400 cm1^{-1}.

  • 1^1H NMR : Piperidine protons at δ\delta 3.2–3.8 ppm, hydrazide NH2_2 at δ\delta 4.1–4.3 ppm.

Introduction of the 4-Chlorophenyl Carboxamide Group

The final step involves coupling the hydrazide intermediate with 4-chlorophenyl isocyanate or acyl chloride:

N-(4-Chlorophenyl)carboxamide Formation

  • Method A : 4-Chlorophenyl isocyanate route .

    • Reagents : Hydrazide 4 , 4-chlorophenyl isocyanate, dry THF.

    • Procedure :

      • Hydrazide 4 is dissolved in THF under nitrogen.

      • 4-Chlorophenyl isocyanate is added at 0°C, and the reaction is stirred for 12 hours.

      • The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) (yield: 58–62%).

  • Method B : Acyl chloride route .

    • Reagents : 4-Chlorobenzoyl chloride, triethylamine (TEA), dichloromethane.

    • Procedure :

      • Hydrazide 4 is treated with 4-chlorobenzoyl chloride and TEA in DCM at room temperature.

      • The crude product is washed with NaHCO3_3 and purified via recrystallization (yield: 70–75%).

Comparative Data :

ParameterMethod AMethod B
Yield (%)58–6270–75
Reaction Time (h)126
Purity (%)9598

Alternative Pathways and Modifications

Piperidine Ring Functionalization

  • Boc Protection/Deprotection :

    • Piperidine nitrogen is protected with Boc anhydride during coupling steps.

    • Deprotection with TFA yields the free amine for subsequent reactions.

Solvent and Catalyst Optimization

  • Solvent Screening :

    • Ethanol and acetonitrile provide higher yields compared to DMF or THF.

  • Catalyst Systems :

    • Sodium ethoxide enhances cyclization efficiency in hydrazide formation.

Challenges and Mitigation Strategies

  • Hydrazine Handling :

    • Hydrazine hydrate is toxic and hygroscopic; reactions require anhydrous conditions and strict safety protocols.

  • Byproduct Formation :

    • Over-reaction during acyl chloride coupling generates di-acylated products. Controlled stoichiometry (1:1 molar ratio) minimizes this.

  • Purification Difficulties :

    • Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted hydrazide.

Analytical and Spectroscopic Validation

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]+^+ at m/z 365.1 (calculated: 365.08).

  • X-ray Crystallography : Confirms planar hydrazinecarbonyl and piperidine chair conformation.

Industrial-Scale Considerations

  • Cost-Effective Reagents : EDCI/HOBt is preferred over expensive phosphonium reagents.

  • Waste Management : Ethanol and acetonitrile are recovered via distillation for reuse.

Emerging Methodologies

  • Flow Chemistry : Continuous flow systems reduce reaction times by 40% for hydrazide synthesis.

  • Enzymatic Catalysis : Lipase-mediated acylation improves regioselectivity in carboxamide formation .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide exhibits several promising biological activities:

  • Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Studies show that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in treating bacterial infections .
  • Histamine Receptor Modulation : There is potential for this compound to act on histamine receptors, which could be relevant in the treatment of allergic conditions or other histamine-related disorders .

Cancer Treatment

This compound has been explored as a novel therapeutic agent in cancer treatment due to its ability to modulate pathways related to tumor growth and survival. Its effectiveness as an SHP2 inhibitor highlights its role in targeting hyperproliferative diseases .

Antimicrobial Applications

The antimicrobial properties suggest potential applications in developing new treatments for infections resistant to conventional antibiotics. Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its effects .

Histamine-related Disorders

Given its interaction with histamine receptors, this compound may provide a basis for developing new treatments for conditions such as asthma or allergies, where histamine plays a critical role .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated that it exhibited notable antibacterial effects, warranting further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)piperidine-1-carboxamide
  • 4-(hydrazinecarbonyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and hydrazinecarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Biological Activity

N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₆H₁₈ClN₅O and features a piperidine ring with a hydrazinecarbonyl group and a 4-chlorophenyl substituent. Its structure contributes to various pharmacological properties, making it a subject of extensive research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG26.1Induction of apoptosis via caspase-3 activation
MCF-77.9Cell cycle arrest and apoptosis induction

In a study, the compound induced significant apoptosis in HepG2 cells, showing a 7-fold increase in caspase-3 activity compared to control . The mechanism involves the activation of apoptotic pathways, which leads to cell death.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus15 µg/mLModerate inhibition
Escherichia coli10 µg/mLSignificant inhibition

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and affecting cellular signaling pathways.

Case Study 1: Anticancer Evaluation

A study conducted on synthesized derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against multi-drug resistant bacterial strains. The results indicated that modifications to the hydrazinecarbonyl moiety could enhance antibacterial efficacy, suggesting avenues for further development .

Q & A

Q. What are the key synthetic routes for N-(4-chlorophenyl)-4-(hydrazinecarbonyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The synthesis typically involves coupling reactions between intermediates. For example, the intermediate N-(4-chlorophenyl)piperidine-1-carboxamide can be synthesized using 4-chloroaniline and piperidine-1-carboxylic acid with a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide). Subsequent hydrazinecarbonyl introduction may involve hydrazine derivatives under controlled pH and temperature (e.g., 25–40°C) to minimize side reactions. Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to acid) and purification via column chromatography or recrystallization . Parallel procedures for analogous compounds (e.g., ) suggest yields of 34–67% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer: A combination of techniques is essential:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the 4-chlorophenyl group resonate at δ 7.2–7.4 ppm, while piperidine carbons appear at δ 40–60 ppm .
  • X-ray Crystallography: Single-crystal XRD (e.g., using SHELX programs) confirms bond lengths, angles, and chair conformations of the piperidine ring. For N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, XRD revealed a chair conformation with N–H···O hydrogen bonding stabilizing the crystal lattice .
  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1650 cm1^{-1}) and hydrazine (N–H, ~3300 cm1^{-1}) groups validate functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., carbonic anhydrase inhibition) to screen activity, as seen in structurally related piperidine-carboxamides .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can identify interaction potential. For example, piperidine derivatives in showed affinity for neurological targets .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects, similar to methods in .

Advanced Research Questions

Q. How can one resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer:
  • Computational Validation: Compare experimental 1^1H/13^13C shifts with DFT (Density Functional Theory)-calculated values using software like Gaussian or ORCA. Discrepancies often arise from solvent effects or conformational flexibility.
  • Variable Temperature NMR: Perform experiments at 25–60°C to identify dynamic effects (e.g., hindered rotation of the hydrazinecarbonyl group).
  • 2D NMR Techniques: Use HSQC, HMBC, and COSY to resolve overlapping signals. For example, HMBC correlations between the piperidine nitrogen and carbonyl carbons clarify connectivity .

Q. What strategies are effective in optimizing the compound's stability under physiological conditions?

  • Methodological Answer:
  • pH-Dependent Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–10) at 37°C. The electron-withdrawing 4-chlorophenyl group may enhance stability in acidic conditions by reducing nucleophilic attack on the carbonyl .
  • Formulation Additives: Use cyclodextrins or liposomal encapsulation to protect the hydrazine moiety from hydrolysis.
  • Structural Modifications: Introduce methyl or methoxy groups to sterically shield reactive sites, as demonstrated in piperidine-carboxamide derivatives .

Q. How to design experiments to elucidate the compound's interaction with specific enzymes or receptors?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., carbonic anhydrase IX). Validate with mutagenesis studies on key residues (e.g., Thr199 in carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and stoichiometry. For example, ITC revealed micromolar binding of similar compounds to neurological receptors .
  • Cryo-EM/X-ray Co-crystallography: Resolve high-resolution structures of the compound bound to its target, leveraging SHELX for refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodological Answer:
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>95%). Impurities from synthetic byproducts (e.g., unreacted hydrazine) can alter melting points .
  • Inter-laboratory Calibration: Cross-validate NMR and melting point data with reference standards. For example, N-(4-fluorophenyl) analogs in showed consistent melting points (±2°C) after recrystallization .

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